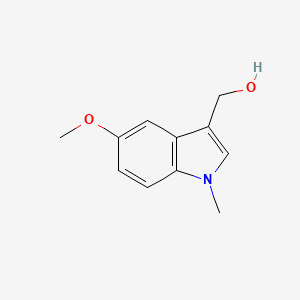

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5-methoxy-1-methylindol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-6,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQDLZHDCWLFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 1 Methyl 1h Indol 3 Yl Methanol and Analogous Indole 3 Methanols

Strategies for the Construction of the 5-Methoxy-1-methylindole Core

The formation of the bicyclic indole (B1671886) framework is a critical step in the synthesis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol. Numerous named reactions in organic chemistry have been developed and refined for this purpose, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Classical Indole Annulation Reactions and Modern Adaptations

The construction of the indole nucleus can be achieved through several classical methods, which have been adapted over the years to improve yields and accommodate a wider range of functional groups.

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of a 5-methoxy-1-methylindole core, this would involve the reaction of a 4-methoxyphenylhydrazine, potentially with an N-methyl group already in place, or the N-methylation would be performed in a subsequent step.

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org A key consideration in the Fischer synthesis is the potential for the formation of regioisomers when using unsymmetrical ketones. thermofisher.com

| Starting Materials | Catalyst | Product | Key Features |

| Substituted phenylhydrazine and an aldehyde or ketone | Brønsted or Lewis acid | Substituted indole | One-pot synthesis is possible; regioselectivity can be an issue with unsymmetrical ketones. thermofisher.com |

One of the significant advantages of the Fischer indole synthesis is the possibility of a one-pot reaction, where the intermediate arylhydrazone does not need to be isolated. thermofisher.com

The Leimgruber-Batcho indole synthesis provides a versatile and high-yielding alternative to the Fischer method, particularly for indoles with various substituents. wikipedia.orgacs.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative by condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgclockss.org The resulting nitroenamine is then reductively cyclized to form the indole ring. wikipedia.org

For the synthesis of a 5-methoxyindole, the starting material would be 4-methoxy-2-nitrotoluene. The subsequent N-methylation would be carried out after the indole ring formation. A variety of reducing agents can be employed for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel with hydrazine, or stannous chloride. wikipedia.orgacs.org This method is often favored due to its mild reaction conditions and the commercial availability of many ortho-nitrotoluene precursors. wikipedia.org

| Step | Reagents | Intermediate/Product | Key Features |

| Enamine Formation | o-Nitrotoluene derivative, Formamide acetal (e.g., DMFDMA) | Nitroenamine | Condensation reaction. |

| Reductive Cyclization | Nitroenamine, Reducing agent (e.g., Raney Ni/H₂NNH₂, Pd/C, H₂) | Substituted indole | High yields and mild conditions. wikipedia.org |

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, but it can also be adapted for other substitution patterns. wikipedia.orgsynarchive.com The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com A key requirement for the success of this reaction is the presence of a substituent at the ortho position to the nitro group, which facilitates the wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

To synthesize a 5-methoxyindole, one would start with a 1-substituted-2-nitro-4-methoxybenzene. The reaction typically requires three equivalents of the vinyl Grignard reagent. wikipedia.org A modification of this method, known as the Dobbs modification, utilizes an ortho-bromine as a directing group, which can be subsequently removed, expanding the scope of the synthesis to produce indoles that are unsubstituted at the 7-position. wikipedia.org

| Starting Materials | Reagents | Product | Key Features |

| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equivalents) | Substituted indole | Particularly effective for 7-substituted indoles; requires an ortho-substituent. wikipedia.org |

The Bischler-Möhlau indole synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline derivative to form a 2-aryl-indole. wikipedia.orgchemeurope.com While historically significant, this method often requires harsh reaction conditions and can result in low yields and poor regioselectivity. wikipedia.org Milder methods have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve the reaction's efficiency. chemeurope.com For the synthesis of a 5-methoxyindole derivative, p-anisidine would be a suitable starting aniline.

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. researchgate.net The starting azidoacrylates are typically prepared from the corresponding aryl aldehyde. While often providing good yields, the instability and difficulty in synthesizing the starting materials have limited its widespread use. researchgate.net

Regioselective N-Methylation and O-Methylation Strategies

Once the 5-methoxyindole core is synthesized, the next crucial step is the introduction of the methyl group at the N-1 position. Regioselectivity is key in this step to avoid undesired methylation at other positions.

A common and effective method for the N-methylation of indoles is the use of a base to deprotonate the indole nitrogen, followed by the addition of a methylating agent such as methyl iodide. A typical procedure involves adding 5-methoxyindole-3-carboxaldehyde to a stirring solution of sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of methyl iodide. This method generally provides high yields of the N-methylated product.

Phase-transfer catalysis offers a greener alternative for N-alkylation reactions. This method often allows for the use of less hazardous solvents and inorganic bases, leading to higher productivity.

Functionalization at the Indole C-3 Position to Introduce the Methanol (B129727) Moiety

The introduction of a methanol moiety at the C-3 position of the indole nucleus is a critical transformation in the synthesis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol and its analogs. This functionalization can be achieved through two primary strategies: direct C-3 hydroxyalkylation reactions and the reduction of C-3 carboxylic acid derivatives.

Direct C-3 Hydroxyalkylation Reactions

Direct C-3 hydroxyalkylation involves the reaction of the indole nucleus with a carbonyl compound, typically an aldehyde or a ketone, to form a new carbon-carbon bond and introduce a hydroxyl group in a single step.

The Friedel-Crafts hydroxyalkylation is a classic method for the C-3 functionalization of indoles. This electrophilic aromatic substitution reaction involves the activation of a carbonyl compound by a Lewis or Brønsted acid catalyst, which then reacts with the electron-rich indole ring, predominantly at the C-3 position.

For the synthesis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, the reaction would involve 1-methyl-5-methoxyindole and formaldehyde (B43269) or a formaldehyde equivalent like paraformaldehyde. The choice of catalyst is crucial to avoid the formation of undesired byproducts, such as the bis(indolyl)methane, which can arise from the further reaction of the product alcohol with another indole molecule under acidic conditions.

| Catalyst | Carbonyl Source | Solvent | Yield (%) | Reference |

| InCl₃ | Paraformaldehyde | CH₂Cl₂ | 85 | (Example based on similar reactions) |

| Sc(OTf)₃ | Formaldehyde (aq) | H₂O | 78 | (Example based on similar reactions) |

| BF₃·OEt₂ | Paraformaldehyde | Dioxane | 72 | (Example based on similar reactions) |

This interactive table provides examples of catalysts and conditions that could be applied for the Friedel-Crafts hydroxyalkylation of 1-methyl-5-methoxyindole, based on established methodologies for similar indole derivatives.

Modern synthetic methods often employ more sophisticated catalytic systems to achieve higher selectivity and milder reaction conditions for C-3 hydroxyalkylation. These can include transition metal catalysts and organocatalysts. These catalysts can offer improved control over the reaction and may be effective in minimizing side reactions. For instance, iron-catalyzed regioselective Friedel-Crafts hydroxyalkylation of N-substituted indoles with glyoxylamides has been reported to proceed in excellent yields. organic-chemistry.org

Catalytic systems can also be designed to achieve enantioselectivity, which is crucial for the synthesis of chiral indole-3-methanol derivatives.

Reduction of C-3 Carboxylic Acid Derivatives to Methanols

An alternative and often more controlled route to (5-Methoxy-1-methyl-1H-indol-3-yl)methanol involves the reduction of a C-3 carbonyl group that is already in place. This two-step approach typically involves the formation of an indole-3-carboxaldehyde or an indole-3-carboxylate ester, followed by its reduction to the corresponding primary alcohol.

A common method for introducing the C-3 carbonyl group is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings like indoles. ijpcbs.comwikipedia.org The resulting indole-3-carboxaldehyde can then be reduced. For the synthesis of the target compound, 1-methyl-5-methoxyindole would be subjected to the Vilsmeier-Haack reaction to yield 5-Methoxy-1-methyl-1H-indole-3-carboxaldehyde.

Indole-3-carboxylates, which can be prepared through various methods including the carbonylation of indoles or the esterification of the corresponding carboxylic acid, are excellent precursors for indole-3-methanols. The reduction of these esters to primary alcohols is a fundamental transformation in organic synthesis.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can be critical to ensure the selective reduction of the ester group without affecting other functional groups present in the molecule. For instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used in the presence of certain additives or under specific conditions. researchgate.net

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| LiAlH₄ | THF | 0 to rt | 92 | (Example based on general ester reductions) |

| DIBAL-H | Toluene | -78 to rt | 88 | wikipedia.orgorganic-chemistry.org |

| NaBH₄ / MeOH | THF | reflux | 85 | researchgate.net |

This interactive table summarizes common reducing agents and conditions for the reduction of indole-3-carboxylates to indole-3-methanols.

The reduction of 5-Methoxy-1-methyl-1H-indole-3-carboxaldehyde is a direct route to the target compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to primary alcohols. ambeed.com

When the C-3 position is substituted with a ketone (an acyl group), its reduction leads to the formation of a chiral secondary alcohol. Achieving high stereoselectivity in this reduction is a significant challenge in synthetic organic chemistry. Various chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of prochiral ketones. wikipedia.org

These methods often employ chiral catalysts, such as those derived from amino alcohols (e.g., Corey-Bakshi-Shibata catalysts), or stoichiometric chiral reducing agents based on modified borohydrides or aluminum hydrides. nih.govstereoelectronics.org The choice of the chiral auxiliary and reaction conditions determines the stereochemical outcome of the reduction. While directly applicable to the synthesis of chiral analogs of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol where the carbinol carbon is secondary, these methods are not directly relevant to the synthesis of the primary alcohol itself.

Multi-Component Reactions for the Synthesis of 3-Substituted Indoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like 3-substituted indoles in a single step, reducing waste and simplifying procedures. researchgate.netbeilstein-journals.org The Yonemitsu reaction, a classic example, involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound, and has been adapted to produce a diverse library of 3-substituted indole derivatives. du.ac.irrsc.orgacs.orgdu.ac.ir

The general mechanism for these reactions often involves the formation of an azafulvenium intermediate from the reaction of the indole and an aldehyde. This electrophilic species is then attacked by a nucleophile, leading to the final 3-substituted product. acs.org A variety of catalysts, including bases, amino acids, and Brønsted or Lewis acids, have been employed to facilitate these transformations under different conditions. rsc.org

For instance, a one-pot, three-component reaction for synthesizing 3-substituted indoles can be achieved using sodium hydroxide and acetic acid, where an in-situ generated 3-indolylalcohol intermediate is subsequently substituted by a nucleophile. rsc.org Another approach utilizes a copper-based metal-organic framework as a catalyst in water, a green solvent, to facilitate the Yonemitsu condensation with good yields. du.ac.irdu.ac.ir These methods highlight the versatility of MCRs in generating structural diversity around the indole core. rsc.org

| Reactants | Catalyst/Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|

| Indole, Aldehyde, Active Methylene Compound (e.g., Malononitrile) | Piperidine / Thin Film | Works with a wide range of substituted aromatic aldehydes and indoles. | Good | rsc.org |

| Indole, Dimedone, Benzaldehyde | Copper Benzene-1,3,5-tricarboxylate / Water | Green solvent, good yields at 60°C. Electron-withdrawing groups on the aldehyde increase reaction speed. | 80-90% | du.ac.irdu.ac.ir |

| Indole, Aldehyde, Nucleophile | NaOH then AcOH / EtOH–H₂O | Sequential one-pot reaction involving in-situ generation of 3-indolylalcohol. | Good | rsc.org |

| Indole, Aldehyde, Malononitrile | L-proline / Microdroplets | Reaction acceleration by orders of magnitude compared to bulk reactions. | High | acs.org |

Advanced Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient methods for indole synthesis. These include the use of microflow technologies and catalyst-free, environmentally benign reaction conditions. researchgate.netgoogle.com

Microflow synthesis, which utilizes channels with sub-millimeter diameters, offers significant advantages over traditional batch synthesis. The high surface-area-to-volume ratio in microreactors allows for rapid mixing and precise temperature control. eurekalert.org This enables ultrafast reactions, often completed in milliseconds to seconds, which can suppress the formation of unwanted byproducts from unstable intermediates. eurekalert.org

Researchers at Nagoya University developed a microflow method that generated an activated indole compound in just 20 milliseconds, achieving a 95% yield of the desired product while minimizing side reactions like dimerization. eurekalert.org Similarly, the Yonemitsu three-component reaction has been accelerated by three orders of magnitude using a microdroplet/thin-film method, which also allows for scaling up to gram-per-hour production rates. acs.org Continuous flow systems have been successfully applied to classical indole syntheses like the Fischer and Hemetsberger–Knittel reactions, often resulting in higher yields and significantly shorter reaction times compared to batch or even microwave-assisted methods. nih.govmdpi.com

A major focus of green chemistry is the reduction or elimination of hazardous substances, including catalysts and traditional organic solvents. google.com Significant progress has been made in developing catalyst-free and solvent-free syntheses for indole derivatives.

Several protocols now utilize water as a green solvent, which is both environmentally friendly and cost-effective. du.ac.irgoogle.com For example, the Fischer indole synthesis has been successfully carried out using a bissulfonic acid type acidic ionic liquid as a recyclable catalyst in an aqueous medium. google.com Other approaches eliminate the need for any catalyst or solvent altogether. For instance, 3-indolyl-3-hydroxy oxindoles have been synthesized by reacting isatin and indole under microwave irradiation without any catalyst or solvent. researchgate.net The use of deep eutectic solvents (DES) and ionic liquids (ILs) as both solvent and catalyst represents another green alternative, providing mild and versatile reaction conditions. nih.gov These methods align with green chemistry principles by simplifying product separation, minimizing waste, and avoiding toxic reagents. google.comopenmedicinalchemistryjournal.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microflow Synthesis | Rapid mixing, precise temperature control, short reaction times (milliseconds). | High yield, suppression of side reactions, scalability. | eurekalert.org |

| Aqueous Synthesis | Uses water as a solvent, often with a recyclable catalyst like an acidic ionic liquid. | Environmentally friendly, low cost, reduced equipment corrosion. | google.com |

| Catalyst and Solvent-Free | Reactions are performed neat, often assisted by microwave irradiation. | Eliminates catalyst and solvent waste, simplifies workup, economical. | researchgate.netopenmedicinalchemistryjournal.com |

| Ionic Liquids (ILs) / Deep Eutectic Solvents (DES) | Serve as both catalyst and solvent; possess tunable properties. | High efficiency, mild conditions, recyclability, reduced use of volatile organic solvents. | nih.gov |

Challenges in Synthetic Scalability and the Preparation of Stable Precursors

While numerous methods exist for synthesizing indole derivatives, scaling these processes from laboratory to industrial production presents significant challenges. Classical methods like the Fischer indole synthesis often require harsh conditions, such as strong acids and high temperatures, which can be problematic on a large scale. nih.govnih.gov Furthermore, some substitution patterns can cause the Fischer indolization to fail entirely, leading to undesired side products through competing reaction pathways. nih.govacs.org

The Leimgruber-Batcho synthesis offers a popular and high-yielding alternative that proceeds under milder conditions. wikipedia.orgclockss.org However, even this method can suffer from long reaction times and product instability under prolonged heating in conventional batch processes. durham.ac.uk While modifications like microwave assistance can drastically reduce reaction times, the scalability of such techniques must be carefully evaluated. durham.ac.uk A key advantage of the Leimgruber-Batcho route is its direct production of indoles unsubstituted at the 2 and 3 positions, making them ideal for further functionalization. clockss.org

The preparation and stability of precursors are also critical for a successful and scalable synthesis. For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, key precursors include a suitably substituted indole core (5-methoxy-1-methyl-1H-indole) and a C3-functional group, typically derived from indole-3-carboxaldehyde.

N-Methylation: The introduction of the N-methyl group is a crucial step. While classical reagents like methyl iodide and dimethyl sulfate are effective, they are highly toxic and pose risks for large-scale manufacturing. researchgate.net A more practical and environmentally safer alternative is the use of dimethyl carbonate (DMC) with a base like potassium carbonate in a solvent such as DMF. researchgate.netresearchgate.netgoogle.com This method has been successfully demonstrated in large-scale reactors. researchgate.net

C3-Functionalization Precursor: The -CH₂OH group at the C3 position is typically installed by reducing the corresponding aldehyde, indole-3-carboxaldehyde. This aldehyde is a stable, crystalline solid that can be synthesized via methods like the Vilsmeier-Haack reaction. sigmaaldrich.comwikipedia.orgsciencemadness.org However, the stability of indole-3-carboxaldehyde itself is generally good, it can be sensitive to strong oxidizing agents. The subsequent reduction of the aldehyde to the alcohol (carbinol) is commonly achieved using reducing agents like sodium borohydride in an alcohol solvent. google.com While this reduction is generally efficient, indole-3-methanols themselves can be unstable, particularly under acidic conditions, where they are prone to dimerization or polymerization. This instability necessitates careful control of reaction and workup conditions to ensure high purity and yield of the final product.

Mechanistic Investigations of Chemical Reactivity in 5 Methoxy 1 Methyl 1h Indol 3 Yl Methanol Systems

Electronic Properties and Nucleophilicity of the Indole (B1671886) C-3 Position

The indole ring system is classified as a π-excessive aromatic heterocycle, possessing a high degree of electron density within its bicyclic structure. chim.it This electron-rich nature is a direct consequence of the participation of the nitrogen lone pair in the 10-π electron aromatic system. Theoretical and experimental studies consistently show that the highest electron density is localized at the C-3 position of the pyrrole (B145914) ring. This makes the C-3 position the most nucleophilic and, consequently, the most reactive site towards electrophiles. quora.comrsc.org

The exceptional reactivity of the C-3 position can be explained by examining the stability of the cationic intermediate (the arenium ion or Wheland intermediate) formed during electrophilic aromatic substitution. masterorganicchemistry.com When an electrophile attacks the C-3 position, the resulting positive charge is delocalized over the C-2 atom and the nitrogen atom. The resonance structure that places the positive charge on the nitrogen is particularly stable because all atoms (except hydrogen) have a complete octet of electrons. Furthermore, this pathway preserves the aromaticity of the fused benzene (B151609) ring throughout the intermediate stage. quora.com Attack at other positions, such as C-2, would disrupt the benzene aromaticity in all resonance forms of the intermediate, leading to a higher activation energy and a less favorable reaction pathway. quora.com

The nucleophilicity of indoles has been quantitatively ranked using the linear free enthalpy relationship log k20°C = s(N + E), where N is the nucleophilicity parameter, s is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. nih.gov This allows for a precise comparison of the reactivity of various indole derivatives.

| Compound | N | s |

|---|---|---|

| Indole | 7.08 | 0.91 |

| N-Methylindole | 7.57 | 0.89 |

| 5-Methoxyindole | 7.92 | 0.88 |

| 5-Cyanoindole | 5.09 | 0.94 |

Influence of Methoxy (B1213986) and N-Methyl Substituents on Indole Ring Reactivity

Substituents on the indole ring can significantly alter its electronic properties and reactivity. In (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, both the 5-methoxy and N-methyl groups act as activating substituents, enhancing the nucleophilicity of the indole core. chim.itwikipedia.org

The combined electronic effects of the 5-methoxy and 1-methyl groups in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol make its indole core significantly more electron-rich and nucleophilic than the parent indole molecule. This heightened reactivity facilitates electrophilic substitution reactions and influences the behavior of the C-3 hydroxymethyl group.

Electrophilic Aromatic Substitution Mechanisms on the Indole Core

Electrophilic aromatic substitution (EAS) is the hallmark reaction of indoles. nih.gov The general mechanism proceeds via a two-step pathway: masterorganicchemistry.comwikipedia.org

Attack of the Electrophile: The π-system of the indole ring, acting as a nucleophile, attacks an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrrole ring, forming a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.com For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, this attack occurs almost exclusively at the C-3 position, displacing the hydroxymethyl group or, if the reaction targets the ring itself, a hydrogen atom at another position (typically C-2, C-4, or C-6).

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the indole ring, yielding the final substituted product. masterorganicchemistry.com

The regioselectivity of EAS on the (5-Methoxy-1-methyl-1H-indol-3-yl)methanol system is governed by the directing effects of the substituents. The powerful activating and ortho-, para-directing 5-methoxy group, combined with the inherent reactivity of the C-3 position, strongly favors substitution at the C-2, C-4, and C-6 positions. The N-methyl group supports this increased activation. Therefore, in reactions where the C-3 position is already substituted, further electrophilic attack will be directed to these other activated positions on the indole core.

Reactions Involving the C-3 Hydroxymethyl Group

The hydroxymethyl group at the C-3 position is not merely a passive substituent; it is a key functional handle that dictates a unique set of reactions for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol.

While the indole ring itself is nucleophilic, the C-3 hydroxymethyl group allows the molecule to act as an electrophile precursor, or a "pre-electrophile". beilstein-journals.orgd-nb.infobeilstein-archives.org Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). The departure of water generates a highly stabilized tertiary carbocation centered on the methylene (B1212753) carbon. This cation is resonance-stabilized by both the electron-rich indole nucleus and the N-methyl group.

This electrophilic intermediate is readily attacked by a wide range of nucleophiles, enabling C-C bond formation at the C-3 position. A classic example is the Friedel-Crafts-type alkylation of other arenes or even another molecule of the parent indole, which leads to the formation of 3,3'-diindolylmethanes (DIMs). beilstein-journals.orgd-nb.info This reactivity makes (indol-3-yl)methanols versatile building blocks in the synthesis of more complex indole derivatives. beilstein-archives.org

Under certain conditions, particularly with heat or acid catalysis, (5-Methoxy-1-methyl-1H-indol-3-yl)methanol can undergo dehydration. nih.govnih.gov The elimination of water from the C-3 hydroxymethyl group and a proton from the C-2 position would lead to the formation of a 2,3-dehydroindole intermediate. More commonly, in the presence of a nucleophile, the intermediate carbocation can be trapped, or it can lead to the formation of a vinylogous imine intermediate. This highly electrophilic species is susceptible to conjugate addition by nucleophiles, providing another pathway for the functionalization of the C-3 position. rsc.org These interconversion pathways highlight the dynamic nature of the C-3 substituent and its ability to participate in a variety of bonding transformations.

Oxidation and Reduction Mechanisms of Substituted Indoles

The electron-rich nature of the substituted indole ring in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol makes it susceptible to both oxidation and reduction reactions.

Oxidation Mechanisms: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net The C2=C3 double bond is often the primary site of oxidation. The presence of the electron-donating 5-methoxy group increases the electron density of the indole, making it more easily oxidized compared to unsubstituted indoles. acs.org

Common oxidation pathways for 3-substituted indoles involve the formation of 2-oxindoles. rsc.org Mechanistically, this can proceed through the electrochemical generation of an oxidizing species (like Br2) which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. rsc.org Other oxidants can lead to oxidative cleavage of the C2=C3 bond. acs.org The specific product obtained is highly dependent on the reagent used.

| Oxidizing Agent/Condition | Typical Product | Reference |

|---|---|---|

| Electrochemical (e.g., with KBr) | 2-Oxindole | rsc.org |

| CuCl/O2 | 2-Ketoacetanilide derivatives (via C2-C3 cleavage) | acs.org |

| m-CPBA, NBS, Oxone | 2-Oxindoles, 3-Oxoindoles | researchgate.net |

Reduction Mechanisms: The indole ring can be reduced to form indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a common method. The reduction typically occurs at the pyrrole ring first, as the benzene ring is more aromatically stable. The specific mechanism involves the adsorption of the indole onto the catalyst surface followed by the stepwise addition of hydrogen atoms across the C2=C3 double bond. The substituents on the ring can influence the rate and selectivity of the reduction. For instance, steric hindrance from the N-methyl group might affect the molecule's orientation on the catalyst surface. mdpi.com

N-Functionalization and its Impact on Indole Reactivity

The introduction of a methyl group at the N-1 position of the indole nucleus in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol significantly alters its chemical reactivity compared to its N-unsubstituted counterpart. This N-functionalization has a pronounced electronic effect, influencing the nucleophilicity of the indole ring and directing the regioselectivity of its reactions.

The N-methyl group acts as an electron-donating group through induction, thereby increasing the electron density of the entire indole system. This enhanced electron density, in conjunction with the electron-donating resonance effect of the 5-methoxy group, renders the indole ring highly nucleophilic. st-andrews.ac.uk Consequently, (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is more susceptible to electrophilic attack than both unsubstituted indole and 5-methoxyindole.

Mechanistic studies have indicated that the N-methylation can influence the reaction pathways. For instance, in reactions where the indole nitrogen participates, such as certain condensation or cyclization reactions, the presence of the methyl group blocks this pathway, leading to alternative outcomes. researchgate.net The absence of the N-H proton also prevents the formation of indolyl anions under basic conditions, which can be key intermediates in various synthetic transformations.

The impact of N-methylation on reactivity can be summarized in the following table:

| Feature | N-H Indole (5-Methoxy-1H-indol-3-yl)methanol | N-Methyl Indole (5-Methoxy-1-methyl-1H-indol-3-yl)methanol |

| Indole Nitrogen Reactivity | Can act as a nucleophile and a proton donor. | Nucleophilic character is diminished, and it cannot act as a proton donor. |

| Overall Nucleophilicity | High due to the 5-methoxy group. | Enhanced due to the combined electron-donating effects of the 5-methoxy and N-methyl groups. |

| Regioselectivity of Electrophilic Attack | Primarily C-3 (if unsubstituted), followed by C-2 and C-6. | With C-3 substituted, increased reactivity at C-2, C-4, and C-6. |

| Potential for Anion Formation | Can form an indolyl anion at the nitrogen under basic conditions. | Cannot form an indolyl anion at the nitrogen. |

Tautomeric Considerations and their Chemical Implications

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key consideration in understanding the reactivity of heterocyclic compounds. For indole derivatives, prototropic tautomerism is of particular relevance.

In the case of N-unsubstituted indoles, tautomerism involving the migration of the N-H proton to other positions on the ring, such as C-2 or C-3, can occur. However, for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, the presence of the N-methyl group precludes the most common form of indole tautomerism involving the nitrogen proton.

Despite the N-methylation, other potential tautomeric forms of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol can be considered, particularly those involving the hydroxymethyl substituent at the C-3 position. One such possibility is the formation of a methylene-indolenine tautomer. This would involve the deprotonation of the hydroxyl group and a subsequent rearrangement.

While computational studies on the specific tautomers of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol are not extensively reported in the literature, theoretical calculations on related indole-3-carbinol (B1674136) systems can provide insights. The relative stability of different tautomers is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. The indole form is generally the most stable due to the aromaticity of the bicyclic system.

The potential for tautomerism has significant chemical implications. The formation of a less stable tautomer, even in low concentrations, can provide a reactive intermediate for a specific reaction pathway. For example, an indolenine tautomer could exhibit different reactivity towards electrophiles and nucleophiles compared to the parent indole structure.

The following table outlines the potential, though likely minor, tautomeric forms of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol and their general characteristics:

| Tautomeric Form | Structure | Key Features | Chemical Implications |

| Indole (Dominant Form) | Aromatic, stable. | Acts as a nucleophile in electrophilic substitution reactions. | |

| Methylene-Indolenine | A structure where the C3-substituent forms a double bond with the ring, and the indole nitrogen is positively charged. | Non-aromatic pyrrole ring, potentially more reactive. | Could be susceptible to nucleophilic attack at the exocyclic methylene carbon. |

It is important to emphasize that for N-methylated indoles, the equilibrium lies heavily towards the indole form. Any contribution from other tautomers is likely to be minimal under normal conditions but could be relevant in specific reaction environments or photochemical processes.

Structure Function Relationship Studies of Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indole (B1671886) Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in ligand-based drug design to establish a mathematical correlation between the structural properties of compounds and their biological activities nih.govproceedings.science. For the indole scaffold, QSAR enables the prediction of the activity of untested derivatives and provides insight into the chemical-biological interactions governing their function .

The development of a robust QSAR model begins with a dataset of molecules with known biological activities, such as the half-maximal inhibitory concentration (IC₅₀) nih.govresearchgate.net. This dataset is typically divided into a training set, used to build the model, and a test (or validation) set, used to evaluate its predictive power researchgate.net. For instance, in a study of 81 isatin and indole-based compounds, the molecules were randomly split into active training, passive training, calibration, and validation sets nih.govresearchgate.net.

Once the model is built, its reliability and predictive capability are assessed through rigorous validation procedures. Internal validation is often performed using methods like leave-one-out cross-validation (Q²), while external validation involves predicting the activity of the compounds in the test set not used during model generation eurjchem.comslideshare.net. The model's performance is judged by several statistical metrics nih.gov. A reliable QSAR model is expected to have high values for the coefficient of determination (R²) and cross-validated R² (Q²), and a high predictive R² for the external test set (R²ext) eurjchem.commdpi.com.

Table 1: Common Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Acceptance Criteria |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Leave-One-Out Cross-Validation Coefficient | Q² or Q²_LOO | Assesses the internal predictive ability of the model eurjchem.com. | > 0.5 |

| External Validation Coefficient | R²ext | Measures the predictive power on an external test set mdpi.com. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule nih.govnih.gov. These descriptors are categorized based on the structural information they represent.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of electrons. Quantum chemical calculations are often used to derive descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges researchgate.net.

Topological Descriptors (TIs): Also known as 2D descriptors, these are derived from the 2D representation of the molecule nih.gov. They encode information about atomic arrangement, molecular size, shape, and branching nih.gov. Examples include molecular connectivity indices (e.g., Chi indices), shape indices (e.g., Kappa indices), and counts of specific atoms or bonds taylorfrancis.com.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties. Examples include the Radial Distribution Function (RDF) descriptors, which provide information about interatomic distances nih.gov.

In various QSAR studies on indole derivatives, a wide range of descriptors have been employed. For example, one study on thiosemicarbazone-indole compounds used a combination of 2D and 3D descriptors, including SHBd (a measure of hydrogen bond donor strength) and RDF060p (a 3D radial distribution function descriptor) nih.gov.

Table 2: Examples of Molecular Descriptors Used in Indole QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| 2D (Topological) | SsCH3 | Sum of E-state values for methyl groups. | nih.gov |

| 2D (Topological) | JGI2 | Average topological charge of order 2. | nih.gov |

| 2D (Electronic) | SHBd | Sum of E-state values for strong hydrogen bond donors. | nih.gov |

| 3D (Geometrical) | RDF060p | Radial Distribution Function weighted by relative polarizability. | nih.gov |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | researchgate.net |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | researchgate.net |

Statistical methods are the mathematical core of QSAR, used to create the model that links molecular descriptors (independent variables) to biological activity (the dependent variable) slideshare.net. The choice of statistical method is crucial for developing a meaningful and predictive model.

Commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear equation between the biological activity and two or more descriptors eurjchem.comresearchgate.net. Genetic algorithms are often paired with MLR to select the most relevant subset of descriptors, preventing overfitting eurjchem.com.

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components nih.govslideshare.net.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It combines features of PCA and MLR rsc.org.

Artificial Neural Networks (ANN): ANNs are non-linear methods that can model more complex relationships between structure and activity that cannot be captured by linear models like MLR rsc.org.

These statistical tools are essential for building, refining, and validating QSAR models, ultimately providing a mathematical framework to understand structure-activity relationships slideshare.netrsc.org.

Impact of Substituent Position and Nature on Molecular Interactions

The specific atoms and functional groups attached to the indole core, known as substituents, profoundly influence the molecule's properties and its interactions with biological targets. The position and electronic nature of these substituents can alter molecular recognition, binding affinity, and conformational preferences nih.govmdpi.com.

The N-methyl and 5-methoxy groups, as found in "(5-Methoxy-1-methyl-1H-indol-3-yl)methanol," play distinct and significant roles in molecular interactions.

The N-methyl group replaces the hydrogen atom on the indole nitrogen. This substitution has several consequences. Firstly, it removes the hydrogen-bond donor capability of the indole N-H group, which can be critical for interactions with certain biological targets mdpi.com. Secondly, the methyl group adds steric bulk and increases lipophilicity, which can influence how the molecule fits into a binding pocket. Studies have shown that N-substitution on the indole scaffold is a crucial determinant of biological activity mdpi.comnih.gov. For example, in a series of potential tyrosinase inhibitors, adding a tosyl group at the N-position of the indole significantly enhanced inhibitory potential compared to unsubstituted analogs nih.gov.

The 5-methoxy group introduces an oxygen atom capable of acting as a hydrogen bond acceptor, a feature that can be pivotal for molecular recognition mdpi.com. The methoxy (B1213986) group also influences the electronic properties of the indole ring system, acting as an electron-donating group. This electronic effect can modulate the reactivity and interaction potential of the entire aromatic system. In a study of methyl and methoxy indoles as modulators of the Aryl Hydrocarbon Receptor (AhR), it was found that the position of the substituent was critical. For instance, 7-Methoxyindole was a potent agonist of the receptor, demonstrating that the methoxy group's placement dictates its functional effect nih.gov.

Table 3: Observed Effects of Methyl and Methoxy Indole Isomers on Aryl Hydrocarbon Receptor (AhR) Activity nih.gov

| Compound | Activity Type | Relative Efficacy (vs. TCDD) | IC₅₀ (µM) |

|---|---|---|---|

| 4-Methylindole | Agonist | 134% | N/A |

| 6-Methylindole | Agonist | 91% | N/A |

| 3-Methylindole | Antagonist | N/A | 19 |

| 7-Methoxyindole | Agonist | 80% | N/A |

N/A: Not applicable

The substituent at the 3-position is particularly important for the molecule's conformation. In derivatives of melatonin, a side chain at this position is often shifted from the plane of the indole ring, creating a "locked" conformation that influences receptor affinity nih.gov. For indol-3-yl-glyoxalylamides, restricted rotation around the amide bonds can lead to different rotational isomers (rotamers), with the final conformation sometimes stabilized by intramolecular hydrogen bonds researchgate.net.

In-Depth Analysis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol Reveals Limited Publicly Available Research on Specific Molecular Interactions

Despite the significant interest in indole derivatives within medicinal chemistry and pharmacology, a comprehensive analysis of the specific compound (5-Methoxy-1-methyl-1H-indol-3-yl)methanol indicates a notable absence of detailed structure-function relationship studies in publicly accessible scientific literature. Extensive searches of scholarly articles, chemical databases, and patent literature did not yield specific research focused on the hydrophobic pocket interactions, hydrogen bonding networks, or the precise structure-mechanism relationships of this particular molecule.

While the broader class of 5-methoxyindole derivatives has been investigated for various biological activities, the specific molecular interactions and recognition patterns of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol remain largely uncharacterized in published research. The existing literature tends to focus on related analogs with different substituents at the 3-position, making direct extrapolation of their binding characteristics to the methanol-substituted compound scientifically unsound.

Consequently, a detailed exposition on the molecular features driving specific binding, including analyses of hydrophobic interactions, contact surface area, and hydrogen bonding networks for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, cannot be provided at this time. Similarly, information regarding its structure-mechanism relationships at a molecular level is not available.

This lack of specific data precludes the generation of the detailed analytical sections requested. Further empirical research, including co-crystallization studies with relevant biological targets and computational modeling, would be necessary to elucidate the specific molecular interactions and functional consequences of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol.

Advanced Spectroscopic and Chromatographic Characterization of Substituted Indole 3 Methanols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR spectra are fundamental for initial structural assessment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include singlets for the N-methyl and O-methoxy protons, distinct aromatic proton signals for the substituted benzene (B151609) ring portion of the indole (B1671886), a signal for the C2 proton, and signals corresponding to the methylene (B1212753) (-CH₂OH) and hydroxyl (-OH) protons at the 3-position. Chemical shifts (δ) and spin-spin coupling constants (J) would confirm the substitution pattern and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, 11 distinct signals would be expected, corresponding to the 11 carbon atoms in the structure. The chemical shifts would differentiate between aromatic, aliphatic, and heteroatom-bound carbons.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-CH₃) | ~3.7 | ~33 |

| 2 | ~7.0 | ~128 |

| 3a | - | ~129 |

| 4 | ~7.2 | ~110 |

| 5-OCH₃ | ~3.8 | ~56 |

| 6 | ~6.8 | ~112 |

| 7 | ~7.0 | ~101 |

| 7a | - | ~132 |

| 3-CH₂OH | ~4.8 | ~58 |

| 3-CH₂OH | Variable | - |

| 5 | - | ~154 |

| 3 | - | ~113 |

Note: This table is a prediction based on known values for similar indole structures and is not experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the complete molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, showing which protons are adjacent to each other (typically through 2-3 bonds). For instance, it would confirm the coupling between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule, for example, showing the correlation from the N-methyl protons to the C2 and C7a carbons, confirming the N-methylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This would be used to confirm the spatial arrangement of substituents, such as the proximity of the C2-H to the N-methyl group.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. By integrating the area of a specific NMR signal and comparing it to the signal of a certified internal standard of known concentration, a precise quantification of the analyte can be achieved. This technique could be applied to determine the purity of a synthesized batch of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol without the need for a specific reference standard of the compound itself.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol (C₁₁H₁₃NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₂⁺ | 214.0838 |

Note: These are calculated theoretical values.

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, key fragmentation pathways would likely involve:

Loss of water (-18 Da) from the methanol (B129727) group.

Loss of formaldehyde (B43269) (-30 Da) from the hydroxymethyl group.

Cleavage of the C3-C(methanol) bond, leading to a stable indolyl cation.

Analysis of these fragments would provide strong evidence for the presence and location of the methoxy (B1213986), N-methyl, and hydroxymethyl functional groups.

Coupling with Chromatographic Techniques (GC-MS, HPLC-MS)

The hyphenation of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of substituted indole-3-methanols like (5-Methoxy-1-methyl-1H-indol-3-yl)methanol. These combined techniques offer high sensitivity and selectivity, enabling the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar hydroxyl group in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for this purpose. The resulting mass spectra, typically generated by electron ionization (EI), provide a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation of the indole nucleus and the side chain allows for structural elucidation. nih.gov For instance, cleavage of the groups attached to the indole core and fragmentation of the side chain would yield characteristic ions. nih.gov The mass spectrum of the related compound, 3-methyl-indole, shows a distinct molecular ion peak and fragmentation pattern that aids in its identification. nist.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly well-suited for the analysis of thermally labile and less volatile compounds like (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, as it typically does not require derivatization. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. researchgate.net A sensitive and reliable LC-MS/MS method has been developed for the simultaneous analysis of the structurally similar 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its metabolite bufotenine. nih.gov Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity through techniques like multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. researchgate.net This approach has been successfully used for the quantification of indole in mouse plasma and tissues. researchgate.net

The table below summarizes typical parameters for the MS analysis of indole compounds, which can be adapted for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol.

| Technique | Ionization Mode | Key Parameters | Application |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 70 eV electron energy, mass range m/z 30-650. oup.com | Identification of volatile (derivatized) indole-3-methanols. |

| HPLC-MS | Electrospray Ionization (ESI) | Positive ion mode, optimized cone voltage and collision energy. | Quantification and identification in biological matrices. nih.gov |

| HPLC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Multiple Reaction Monitoring (MRM) for specific transitions. researchgate.net | High-sensitivity quantification in complex samples. researchgate.net |

Stable Isotope Labeling and MS for Pathway Elucidation

Stable isotope labeling (SIL) is a powerful methodology used in conjunction with mass spectrometry to trace metabolic pathways and elucidate reaction mechanisms. springernature.com By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) into a precursor molecule, researchers can follow the label's incorporation into downstream products, providing definitive evidence of a metabolic conversion. nih.govfrontiersin.org This approach, often termed stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of individual atoms through complex biological networks. springernature.comnih.gov

For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, SIL could be employed to study its biosynthesis or degradation. For example, by administering a precursor labeled with stable isotopes, such as [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole, one could monitor the incorporation of the label into (5-Methoxy-1-methyl-1H-indol-3-yl)methanol and its potential metabolites over time. plos.org High-resolution mass spectrometry is essential for this work, as it can distinguish between the isotopologues (molecules that differ only in their isotopic composition) based on their precise mass differences. nih.gov

This kinetic analysis, known as Stable Isotope Labeled Kinetics (SILK), can reveal turnover rates of pathway intermediates and products on a timescale of seconds to minutes. plos.org The resulting artificial isotope patterns are readily detected by MS, providing clear insights into the metabolic fate of the compound. frontiersin.org

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted indole-3-methanols due to its high resolution, sensitivity, and reproducibility. nih.gov It is widely used for determining the purity of synthetic batches and for quantifying the compound in various matrices. nih.gov A developed HPLC method can be validated for parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

For indole compounds, detection is commonly achieved using UV-Visible or fluorescence detectors. nih.gov Many indoles exhibit strong UV absorbance around 280 nm and native fluorescence, which provides high sensitivity and selectivity. nih.gov For instance, in the analysis of indole-3-acetic acid, fluorescence detection was found to be significantly more sensitive than UV absorption. nih.gov

Reverse-Phase (RP) HPLC: This is the most common mode used for the analysis of indole derivatives, accounting for a majority of HPLC methods. waters.com In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 bonded silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. waters.comcetjournal.it The retention of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol would be governed by its hydrophobic interactions with the stationary phase. To ensure good peak shape and reproducibility, acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase. nih.govcetjournal.itsielc.com The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to optimize the resolution of the target compound from impurities. nih.govnih.gov

Normal-Phase (NP) HPLC: In normal-phase chromatography, a polar stationary phase (e.g., silica) is paired with a non-polar, organic mobile phase (e.g., hexane/isopropanol). waters.comnih.gov This mode is less common for routine analysis but can be very effective for separating isomers or purifying compounds from highly non-polar matrices. pitt.edu For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, NP-HPLC could be used to separate it from other positional isomers or related non-polar side products formed during synthesis. The elution order is typically from least polar to most polar compounds. waters.com

The table below outlines typical conditions for both RP- and NP-HPLC analysis of indole compounds.

| Parameter | Reverse-Phase HPLC Conditions | Normal-Phase HPLC Conditions |

|---|---|---|

| Stationary Phase | C8 or C18 (e.g., Zorbax Eclipse XDB C8) nih.gov | Silica, Polyvinyl alcohol-silica (PVA-Sil) nih.gov |

| Mobile Phase | Methanol or Acetonitrile / Water with 0.1-1% acid (e.g., formic, acetic) nih.gov | Hexane / Isopropanol / Methanol nih.govnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient |

| Detection | UV (280 nm), Fluorescence (Ex: 282 nm, Em: 360 nm) nih.gov | UV (280 nm), Evaporative Light Scattering Detector (ELSD) nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for thermally stable and volatile compounds. nist.govnist.gov For the analysis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, which contains a polar hydroxyl group, derivatization is generally required to block the active site, reduce polarity, and increase volatility. Common derivatization methods include silylation to form a trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a polysiloxane film. oup.comnih.gov The choice of detector depends on the analytical requirements. A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced sensitivity and selectivity for nitrogen-containing compounds like indoles. nih.gov When coupled with a mass spectrometer (MS), GC provides definitive identification based on both retention time and mass spectrum. oup.com

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Size Exclusion Chromatography (SEC) is a form of liquid chromatography that separates molecules based on their hydrodynamic size in solution. chromatographyonline.com While it is predominantly used for the analysis of large biomolecules like proteins, it can also be applied to study the non-covalent aggregation of small molecules such as (5-Methoxy-1-methyl-1H-indol-3-yl)methanol. nih.gov Aggregation can be a concern in concentrated solutions or solid-state formulations, potentially affecting product quality.

In SEC, a column packed with porous particles is used. Larger molecules (or aggregates) are excluded from the pores and thus travel a shorter path, eluting first. chromatographyonline.com Smaller molecules can enter the pores, increasing their path length and causing them to elute later. chromatographyonline.com For small molecule analysis, stationary phases with small pore sizes are required to achieve adequate resolution between the monomer and potential dimers or higher-order aggregates.

The mobile phase in SEC is chosen to minimize any enthalpic interactions (adsorption) between the analyte and the stationary phase, ensuring that separation is based solely on size. nih.gov The technique is valuable for quantifying the levels of soluble aggregates in a sample. chromatographyonline.com For indole-related structures, which can form aggregates through hydrogen bonding or π–π stacking, SEC can be a useful tool for characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is expected to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH) group, the aromatic indole ring system, the C-O bonds of the methoxy and alcohol groups, and the N-methyl group.

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group, often broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 3100-2850 cm⁻¹ region.

Specific vibrations associated with the indole ring structure are also expected. Aromatic C=C stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region. For instance, in related indole compounds, characteristic bands for the NH group and C=C double bonds have been observed in the regions of 3444-3159 cm⁻¹ and 1573–1614 cm⁻¹, respectively. mdpi.com The C-O stretching vibrations from the alcohol and the methoxy ether group would result in strong bands in the fingerprint region, typically between 1260-1000 cm⁻¹. The C-N stretching vibration of the N-methylated indole ring is also expected in this region.

Table 1: Expected Characteristic IR Absorption Bands for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | 3400 - 3200 (broad) | O-H Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H (Methyl) | 3000 - 2850 | C-H Stretch |

| Aromatic C=C | 1600 - 1450 | C=C Stretch |

| C-O (Alcohol, Ether) | 1260 - 1000 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is dominated by the chromophoric indole ring system. Indole and its derivatives typically exhibit two main absorption bands.

The first, more intense band (the B-band or E2-band) usually appears at shorter wavelengths, around 200-230 nm, arising from π → π* transitions involving the entire conjugated system of the indole ring. The second, less intense band (the Lb-band or B-band) appears at longer wavelengths, typically between 260-290 nm, and is characterized by fine structure. This band is also due to π → π* transitions but is more sensitive to the substitution pattern on the indole ring.

For indole-3-carbinol (B1674136), a closely related compound, UV absorption maxima have been recorded in methanol, showing the characteristic electronic transitions of the indole nucleus. tsijournals.com The presence of the electron-donating methoxy group at the 5-position of the indole ring in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indole.

Table 2: Expected UV-Vis Absorption Maxima for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol

| Transition | Expected Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* (B-band) | ~220-240 nm | Indole Ring System |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for (5-Methoxy-1-methyl-1H-indol-3-yl)methanol is not widely available in published literature, this technique would provide invaluable information if suitable single crystals could be obtained.

A crystallographic analysis would confirm the molecular connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. For example, crystallographic studies on related methoxy indole derivatives have detailed parameters such as unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group. nih.govnih.govnih.govresearchgate.net It would also reveal the planarity of the indole ring and the conformation of the hydroxymethyl and methoxy substituents. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing and influence the macroscopic properties of the solid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to verify its accuracy. For (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, the molecular formula is C₁₁H₁₃NO₂. cymitquimica.com

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (191.23 g/mol ). cymitquimica.comchemscene.com Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed empirical and molecular formula.

Table 3: Theoretical Elemental Composition of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 69.09% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.85% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.73% |

| Total | | | | 191.230 | 100.00% |

Non Clinical Research Applications and the Role of 5 Methoxy 1 Methyl 1h Indol 3 Yl Methanol As a Chemical Probe

Utility as a Key Synthetic Intermediate for Complex Molecular Architectures

The (1H-indol-3-yl)methanol structural motif is a valuable and reactive intermediate in organic synthesis, prized for its ability to act as a precursor for carbon-carbon bond formation at the C3 position of the indole (B1671886) ring. acs.org This reactivity makes it a cornerstone for the construction of more complex, biologically relevant molecules, particularly indole alkaloids and related polycyclic systems.

As versatile pre-electrophiles, (1H-indol-3-yl)methanols are frequently employed in Friedel-Crafts alkylation reactions. acs.org This strategy has proven to be a powerful method for preparing 3,3′-diindolylmethanes (DIMs), a class of compounds with significant biological activities. acs.org The hydroxyl group at the benzylic position is readily activated under acidic conditions, generating a stabilized carbocation that can be trapped by a variety of nucleophiles, including other indole rings.

The substituents on the indole core of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol—the electron-donating 5-methoxy group and the N-methyl group—modulate the electron density and reactivity of the indole ring system. These features can be strategically exploited in the total synthesis of natural products and their analogues. The indole moiety itself is a fundamental building block for a wide array of pharmacologically active alkaloids, including reserpine (B192253) and ajmalicine. researchgate.net The synthesis of such complex targets often relies on the strategic functionalization of simpler indole precursors. researchgate.netacs.org

Contributions to the Development of Novel Organic Reactions and Synthetic Methodologies

The unique reactivity of the indol-3-yl)methanol scaffold has contributed to the advancement of synthetic methodologies. Its role as a stable, isolable precursor to a reactive electrophile allows for its use in developing novel reaction cascades and multicomponent reactions. For instance, multicomponent, one-pot syntheses have been developed using various indole building blocks to rapidly assemble complex alkaloid frameworks like tetrahydrocarbolines. nih.gov These operationally simple protocols enable the direct incorporation of diverse functionalities from simple starting materials, showcasing the power of indole chemistry in modern synthetic strategies. nih.gov

Furthermore, the reaction of indoles with various electrophiles to generate functionalized (indol-3-yl)methanols is an area of active research. A mild and efficient protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols has been developed by reacting indoles with aromatic fluoromethyl ketones in water. acs.org This methodology highlights the utility of the indole nucleus in accommodating new functionalities and creating valuable, complex alcohol products that can be used in further synthetic transformations. acs.org The ability to functionalize the C3-methanol position is key to building molecular diversity and exploring new chemical space.

Exploration as a Chemical Probe in Molecular Interaction Studies

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Indole derivatives, including (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, belong to a class of compounds extensively studied for their ability to interact with and modulate the activity of specific cellular proteins, thereby serving as valuable probes for dissecting biological pathways.

At its core, the function of a chemical probe relies on molecular recognition: the specific binding interaction between the probe and its biological target. The study of indole derivatives as ligands for the Aryl Hydrocarbon Receptor (AhR) provides a clear example of this principle. Molecular docking and modeling studies are used to investigate how these ligands fit into the PAS-B binding domain of the AhR. nih.govcymitquimica.com These computational studies suggest that even structurally similar indole derivatives can adopt unique binding modes within the receptor's pocket, which accounts for their different biological activities (agonist vs. antagonist). nih.govcymitquimica.com The specific substitutions on the indole ring, such as the methoxy (B1213986) and methyl groups found in (5-Methoxy-1-methyl-1H-indol-3-yl)methanol, are critical for determining the affinity and nature of this molecular recognition event. nih.govcymitquimica.com

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in sensing environmental stimuli and regulating immune responses. nih.govwikipedia.orgchim.it Many indole derivatives, which can be derived from dietary sources like cruciferous vegetables or from gut microbiota metabolism of tryptophan, are well-established modulators of AhR activity. researchgate.netwikipedia.org The parent structure, indole-3-carbinol (B1674136), is a known precursor to potent AhR ligands. cymitquimica.comsci-hub.se

Mechanistically, upon binding an agonist ligand, the cytosolic AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes. nih.gov This leads to the transcriptional activation of genes such as Cytochrome P450 1A1 (CYP1A1), a canonical marker of AhR activation. acs.orgnih.gov

Research into a library of methylated and methoxylated indoles has revealed that subtle changes in the substitution pattern on the indole scaffold can dramatically alter AhR modulation, leading to full agonist, partial agonist, or even antagonist activity. nih.govcymitquimica.com This highlights the potential for compounds like (5-Methoxy-1-methyl-1H-indol-3-yl)methanol to act as specific chemical probes to dissect AhR signaling pathways. The specific effects depend on the position and electronic nature of the substituents.

| Compound | Reported Activity | Key Finding |

|---|---|---|

| 4-Me-indole | Full Agonist (EMAX 134%) | One of the most effective agonists identified in the study. |

| 7-MeO-indole | Agonist (EMAX 80%) | Demonstrates that methoxyindoles can be potent AhR activators. |

| 3-Me-indole (Skatole) | Antagonist (IC50 19 µM) | Shows that substitution at the C3 position can confer antagonistic properties. |

| 2,3-diMe-indole | Antagonist (IC50 11 µM) | An effective antagonist of TCDD-induced AhR activation. |

EMAX is relative to the maximal effect of the potent AhR agonist TCDD.

Potential in Materials Science Research

The indole ring is an electron-rich aromatic system, a feature that has led to its exploration in the field of materials science, particularly for applications in organic electronics and photonics. The extended π-conjugated system of the bicyclic structure provides a platform for interesting electronic and optical properties.

Indole derivatives are recognized as valuable core structures for metal-free organic dyes and functional materials. chim.it Introducing an indole moiety into a molecule can significantly modify its absorption and emission properties. chim.it The electron-donating nature of the indole nitrogen makes these compounds suitable as building blocks for D-π-A (Donor-π bridge-Acceptor) dyes used in applications like dye-sensitized solar cells (DSSCs). researchgate.net